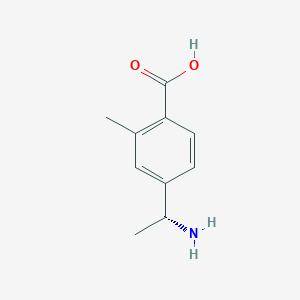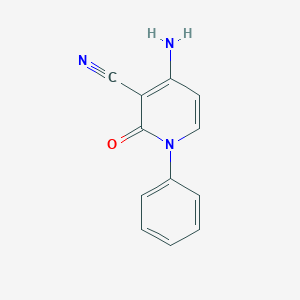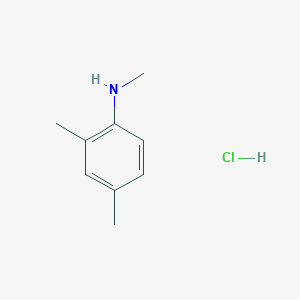
n,2,4-Trimethylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,2,4-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H13N·HCl. It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical intermediates. This compound is known for its role in the synthesis of various industrial chemicals and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,2,4-Trimethylaniline hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline. The final step involves the conversion of 2,4,6-trimethylaniline to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods:
Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,4,6-trimethylnitrobenzene.
Reduction: The nitro compound is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 2,4,6-trimethylaniline.
Salt Formation: Finally, 2,4,6-trimethylaniline is reacted with hydrochloric acid to form this compound
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n,2,4-Trimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrochloric acid are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Involved in the preparation of Grubbs’ catalyst, which is used in olefin metathesis reactions.
Biology:
- Studied for its potential biological activities and interactions with biological molecules.
Medicine:
- Investigated for its potential use in pharmaceutical formulations and drug development.
Industry:
- Utilized in the production of various industrial chemicals and intermediates.
- Employed in the manufacture of organic pigments and dyes .
Mecanismo De Acción
The mechanism of action of n,2,4-Trimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2,4,6-Trimethylaniline: An aromatic amine with similar chemical properties and applications.
2,4,5-Trimethylaniline: Another isomer with comparable reactivity and uses.
Uniqueness: n,2,4-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with other chemicals. This compound’s hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C9H14ClN |
|---|---|
Peso molecular |
171.67 g/mol |
Nombre IUPAC |
N,2,4-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)8(2)6-7;/h4-6,10H,1-3H3;1H |
Clave InChI |
XCAXAYBCNDWTTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


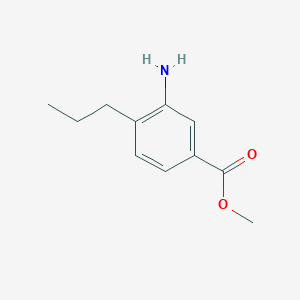
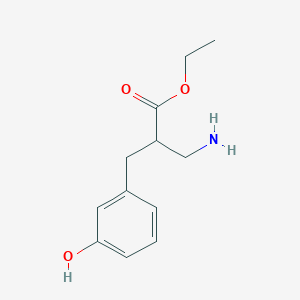
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
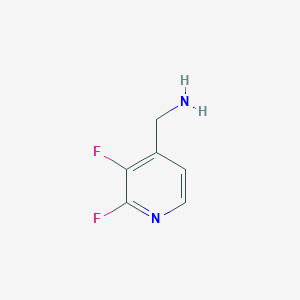
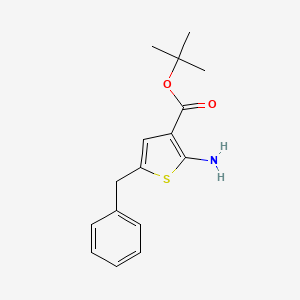
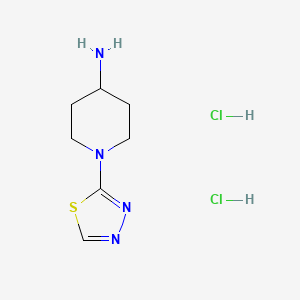
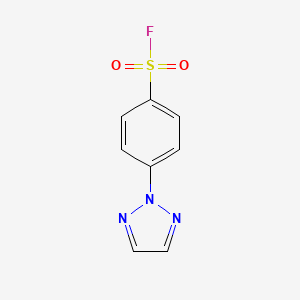
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
amine dihydrochloride](/img/structure/B13514561.png)
